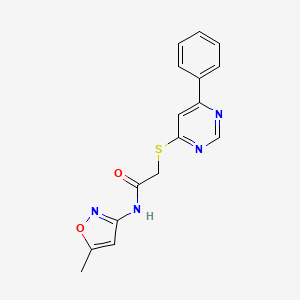
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, also known as MIPTA, is a novel compound that has gained significant attention in the field of scientific research. MIPTA is a small molecule that has shown promising results in various studies for its potential applications in the biomedical field.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation, viral replication, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is its small molecular size, which allows it to easily penetrate cell membranes and reach intracellular targets. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide. One direction is the further investigation of its potential as an anticancer agent, with studies focusing on its efficacy in various cancer types and its potential combination with other anticancer agents. Another direction is the further investigation of its potential as an antiviral agent, with studies focusing on its efficacy against other viruses and its potential combination with other antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide can be synthesized through a multistep process involving the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-phenylpyrimidine-4-thiol. The final step involves the reaction of the resulting intermediate with N,N-dimethylacetamide dimethyl acetal to obtain this compound.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing that it can inhibit the proliferation of cancer cells in vitro. This compound has also been studied for its potential as an antiviral agent, with studies showing that it can inhibit the replication of the hepatitis C virus. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-14(20-22-11)19-15(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUPFPKJPDIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

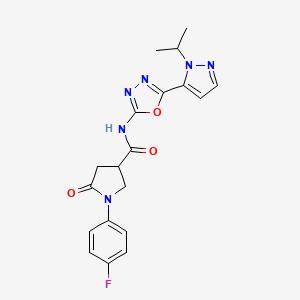
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![4-(4-{[1-(2-Furoyl)piperidin-4-yl]methoxy}benzoyl)morpholine](/img/structure/B2790281.png)


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2790288.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
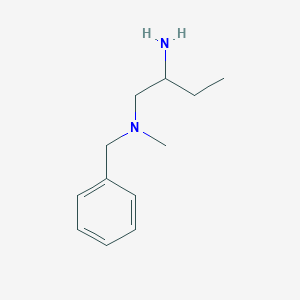
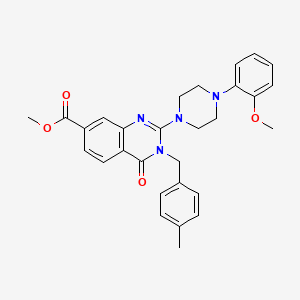
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
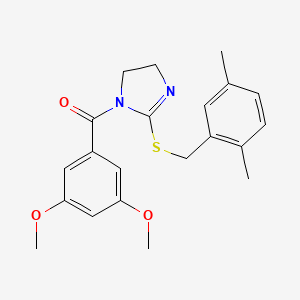
![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)

